molecular formula C14H18O2 B14435834 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one CAS No. 79550-33-7

1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one

Katalognummer: B14435834
CAS-Nummer: 79550-33-7
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: LQTYINRLJFSBRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl ring substituted with a propanone group and an isoprenyl ether group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one typically involves the alkylation of 4-hydroxyacetophenone with 3-methylbut-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Carboxylic acids or quinones.

    Reduction: Secondary alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

    1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: An aromatic ketone with similar structural features but different functional groups.

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A quinolone derivative with similar isoprenyl ether groups.

Uniqueness: 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

79550-33-7

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

1-[4-(3-methylbut-2-enoxy)phenyl]propan-1-one

InChI

InChI=1S/C14H18O2/c1-4-14(15)12-5-7-13(8-6-12)16-10-9-11(2)3/h5-9H,4,10H2,1-3H3

InChI-Schlüssel

LQTYINRLJFSBRA-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC=C(C=C1)OCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.